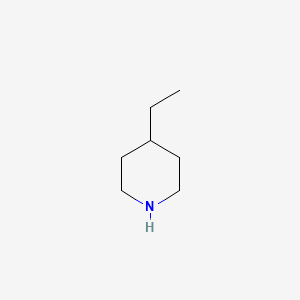

4-Ethylpiperidine

Description

Historical Context and Discovery

The historical development of this compound traces its origins to the broader discovery and characterization of piperidine compounds in the mid-nineteenth century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson, followed by independent work in 1852 by French chemist Auguste Cahours, who provided the systematic naming for this fundamental heterocyclic compound. The name piperidine derives from the genus name Piper, which represents the Latin word for pepper, reflecting the natural occurrence of piperidine structures in black pepper and related plant species.

The subsequent development of piperidine derivatives, including this compound, emerged through systematic synthetic chemistry investigations throughout the twentieth century. Early researchers recognized the potential for structural modifications of the basic piperidine framework through substitution reactions, leading to the development of numerous derivatives with enhanced chemical properties and biological activities. The specific synthesis and characterization of this compound became part of the broader exploration of alkyl-substituted piperidine compounds, which demonstrated improved stability and reactivity characteristics compared to the parent piperidine structure.

Industrial interest in this compound developed as synthetic methodologies advanced, particularly with the recognition of its utility as an intermediate in pharmaceutical and agrochemical synthesis. The compound's unique structural features, combining the basicity of the piperidine nitrogen with the hydrophobic properties of the ethyl substituent, made it an attractive target for medicinal chemistry applications. Research publications beginning in the latter half of the twentieth century documented systematic approaches to this compound synthesis, characterization, and application development.

Contemporary research continues to explore novel synthetic pathways and applications for this compound, with particular emphasis on its role in drug discovery and development programs. The compound's inclusion in chemical databases and commercial availability reflects its established importance in modern synthetic chemistry, while ongoing research investigations seek to expand its utility in emerging pharmaceutical and materials science applications.

Structural Classification Within Piperidine Derivatives

This compound belongs to the extensive family of piperidine derivatives, which represents one of the most important classes of heterocyclic compounds in organic chemistry and pharmaceutical science. The piperidine core structure consists of a six-membered saturated ring containing five methylene bridges and one amine bridge, creating a stable framework that can accommodate diverse substituent patterns. This fundamental structure provides the basis for thousands of derivative compounds, each offering unique chemical and biological properties based on the nature and position of substituents.

The classification system for piperidine derivatives typically organizes compounds based on substitution patterns, functional group attachments, and ring modifications. This compound represents a monosubstituted piperidine derivative, specifically classified as a 4-alkylpiperidine due to the ethyl group attachment at the fourth carbon position of the ring. This positional designation follows standard chemical nomenclature protocols, where carbon atoms in the piperidine ring are numbered sequentially, with the nitrogen atom assigned position one.

Table 1: Structural Classification of Selected Piperidine Derivatives

| Compound Name | Substitution Pattern | Molecular Formula | Functional Classification |

|---|---|---|---|

| This compound | 4-Alkyl | C7H15N | Monosubstituted alkyl derivative |

| 1-Ethylpiperidine | 1-Alkyl | C7H15N | N-alkylated derivative |

| 4-Methylpiperidine | 4-Alkyl | C6H13N | Monosubstituted methyl derivative |

| 2,6-Dimethylpiperidine | 2,6-Dialkyl | C7H15N | Disubstituted symmetrical derivative |

The structural features of this compound contribute to its distinct chemical properties within the piperidine derivative family. The ethyl substituent at the fourth position creates steric hindrance that influences the compound's conformational preferences and reactivity patterns. Unlike N-substituted piperidines, which primarily affect the basicity of the nitrogen atom, the 4-position substitution primarily influences the ring's spatial arrangement and hydrophobic character.

Conformational analysis reveals that this compound adopts chair conformations similar to cyclohexane, with the ethyl substituent preferentially occupying equatorial positions to minimize steric interactions. This conformational preference affects the compound's physical properties, including boiling point, density, and solubility characteristics. The molecular refractive power of 36.44 milliliters per mole and refractive index of 1.445 reflect the compound's optical properties, which are influenced by both the piperidine ring system and the ethyl substituent.

Table 2: Physical Properties of this compound Compared to Related Derivatives

| Property | This compound | Piperidine | 4-Methylpiperidine |

|---|---|---|---|

| Boiling Point (°C) | 154-157 | 106 | 134 |

| Density (g/mL) | 0.808-0.826 | 0.862 | 0.820 |

| Molecular Weight | 113.20 | 85.15 | 99.17 |

| Refractive Index | 1.445 | 1.453 | 1.437 |

The chemical reactivity profile of this compound demonstrates characteristics typical of secondary aliphatic amines, with the nitrogen atom serving as a nucleophilic center for various chemical transformations. The compound participates in acid-base reactions, alkylation processes, and condensation reactions, making it valuable as both a synthetic intermediate and a reagent in organic synthesis. The basicity of this compound, while similar to other piperidine derivatives, is subtly influenced by the electronic effects of the ethyl substituent.

Within the broader context of pharmaceutical applications, this compound serves as a structural foundation for more complex therapeutic compounds. The piperidine scaffold appears in numerous drug molecules across diverse therapeutic categories, including antihistamines, antipsychotics, analgesics, and cardiovascular agents. The specific positioning of the ethyl group in this compound provides synthetic chemists with opportunities to develop novel pharmaceutical candidates through further structural modifications and functional group installations.

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHPWBXOLZTZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186036 | |

| Record name | 4-Ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3230-23-7 | |

| Record name | 4-Ethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3230-23-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethylpiperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDL85J4ENF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Catalytic Hydrogenation of Pyridine-4-Ethyl Derivatives

A prominent method for preparing 4-ethylpiperidine involves the catalytic hydrogenation of pyridine-4-ethyl formate or related pyridine derivatives. This process reduces the aromatic pyridine ring to the saturated piperidine ring while retaining the ethyl substitution at the 4-position.

Continuous Catalytic Hydrogenation Process

A patented continuous synthesis method disperses a mixture of pyridine-4-ethyl formate and hydrogen into small liquid droplets (50 nm to 5 mm) to enhance mass transfer and reaction efficiency. The gas-liquid mixture is fed continuously into a fixed bed reactor packed with a ruthenium on carbon catalyst (Ru/C). The reaction conditions are tightly controlled:Parameter Range/Value Reaction temperature 120–160 °C Reaction pressure 4.0–4.2 MPa Gas-liquid ratio 1:1 to 1:100 Volume space velocity 0.31–0.5 h⁻¹ Droplet size 100–5000 μm (typical) Reactor type Axial/radial adiabatic fixed bed or tubular fixed bed This method improves yield and purity by ensuring high-performance mass transfer and reduces safety risks associated with large-scale hydrogen use. It also allows modular reactor design, minimizing equipment costs and footprint. The continuous process yields high purity this compound derivatives suitable for pharmaceutical applications such as sedatives and antiarrhythmics.

Esterification and Subsequent Reduction Routes

While direct preparation of this compound is often via hydrogenation, related intermediates like ethyl 4-piperidinecarboxylate are synthesized by esterification of isonipecotic acid with ethanol in the presence of catalysts like thionyl chloride or chlorotrimethylsilane.

Esterification Example

Isonipecotic acid is dissolved in absolute ethanol, cooled to 0 °C, and treated dropwise with thionyl chloride, then refluxed for 48 hours. The product, ethyl 4-piperidinecarboxylate, is isolated by extraction and drying with anhydrous sodium sulfate, yielding about 94% of a clear oil. This intermediate can be further modified to this compound through reduction or substitution reactions.Hydrogenation of Aromatic Nuclei

Some methods use sodium borohydride-rhodium chloride catalysts in hydroxyl solvents to hydrogenate aromatic precursors, converting pyridine derivatives into piperidine analogs with ethyl substitution. This approach is valuable for industrial-scale synthesis due to mild conditions and high selectivity.

Multi-Step One-Pot and Cascade Reactions

Recent literature describes advanced one-pot sequential reactions combining Suzuki–Miyaura coupling and catalytic hydrogenation to introduce ethyl or other alkyl groups at the 4-position of piperidine rings.

One-Pot Suzuki Coupling and Hydrogenation

Starting from substituted pyridines, a Suzuki coupling introduces the ethyl substituent, followed by hydrogenation using Raney nickel or sodium tetrahydroborate to reduce the aromatic ring to piperidine. Reaction parameters such as substrate concentration, catalyst choice, and reaction time critically influence yield and stereoselectivity.Stereoselective Hydrogenation

For chiral 4-ethylpiperidines, asymmetric hydrogenation using rhodium or ruthenium catalysts with chiral ligands has been reported. These methods achieve high enantioselectivity and are applicable in synthesizing pharmacologically active compounds.

Cyclization Reactions

Some patents disclose one-step cyclization reactions to prepare 4-substituted piperidine derivatives, including ethyl-substituted analogs. These involve cyclization of compounds with active methylene groups and N-substituted diethanolamine derivatives in the presence of strong bases like sodium hydride. This approach can yield ethyl 4-piperidinecarboxylate derivatives under milder conditions than classical hydrogenation.

| Method | Starting Material(s) | Catalyst/Reagent | Conditions | Yield & Notes |

|---|---|---|---|---|

| Continuous catalytic hydrogenation | Pyridine-4-ethyl formate + H₂ | Ru/C | 120–160 °C, 4.0–4.2 MPa, fixed bed reactor | High yield, high purity, continuous process |

| Esterification + reduction | Isonipecotic acid + ethanol | Thionyl chloride (esterification); NaBH₄/RhCl₃ (reduction) | Reflux 48 h (esterification); mild hydrogenation | 94% yield ester; subsequent reduction needed |

| One-pot Suzuki coupling + hydrogenation | Substituted pyridines + ethylboronic acid | Pd catalyst (coupling), Raney Ni or NaBH₄ (hydrogenation) | Mild, sequential steps | Good stereoselectivity, scalable |

| Cyclization with sodium hydride | Active methylene compounds + N-substituted diethanolamine | NaH base | One-step cyclization | Milder conditions, alternative route |

The continuous catalytic hydrogenation method provides significant advantages in safety, scalability, and product quality for this compound synthesis, addressing common limitations of batch hydrogenations such as poor mass transfer and catalyst deactivation.

Esterification of isonipecotic acid remains a reliable route for preparing ester intermediates that can be further transformed into this compound, although it requires long reaction times and careful handling of reagents.

Advanced one-pot and cascade reactions integrating coupling and hydrogenation steps enable efficient introduction of ethyl groups with control over stereochemistry, which is crucial for pharmaceutical applications.

Cyclization methods using sodium hydride offer an alternative synthetic pathway that may reduce harsh reaction conditions and simplify purification steps.

The preparation of this compound encompasses a variety of synthetic strategies, with catalytic hydrogenation of pyridine-4-ethyl derivatives being the most industrially relevant due to its efficiency and scalability. Continuous flow hydrogenation processes enhance safety and yield, while esterification and one-pot coupling-hydrogenation cascades provide versatile routes for laboratory and pilot-scale synthesis. Emerging cyclization methods offer promising alternatives. Selection of the method depends on desired scale, purity, stereochemical requirements, and available infrastructure.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-ethylpiperidone.

Reduction: It can be reduced to form N-ethylpiperidine.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a nickel or platinum catalyst is commonly used.

Substitution: Alkyl halides and strong bases like sodium hydride are used for substitution reactions.

Major Products:

Oxidation: N-ethylpiperidone.

Reduction: N-ethylpiperidine.

Substitution: Various substituted piperidines depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Ethylpiperidine is recognized for its role as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

- Gonadotropin Binding Studies : Research has shown that derivatives of this compound, such as dansyl-arginyl-(4'-ethyl)-piperidine amide, can inhibit the binding of gonadotropins to rat tissues, indicating potential applications in reproductive health and hormone regulation .

- Antihypertensive Agents : A study synthesized 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives, demonstrating significant inhibitory activity against T-type calcium channels, which are relevant in the treatment of hypertension .

- Thrombin Inhibition : Amide derivatives of this compound have shown potent inhibition of thrombin, with implications for anticoagulant therapies. The I50 values indicate effective concentrations for therapeutic use .

Chemical Synthesis and Additives

In addition to its pharmaceutical uses, this compound serves as an important intermediate in the synthesis of various chemical products.

- Additive in Materials : The compound is utilized in the formulation of additives for fuels, lubricants, and coatings. Its unique properties enhance the performance and durability of these materials, making it valuable in industries such as automotive and manufacturing .

- Synthesis of Specialty Chemicals : this compound is involved in producing specialty chemicals that serve as stabilizers and emulsifiers. These applications are crucial for developing high-performance materials with tailored properties .

Case Study 1: Synthesis of Antihypertensive Agents

A series of compounds derived from this compound were synthesized and evaluated for their antihypertensive properties. The structure-activity relationship studies revealed that specific modifications at the benzylic position significantly enhanced inhibitory activity against calcium channels. This highlights the potential for developing new antihypertensive medications based on this scaffold.

| Compound | Activity (IC50) | Remarks |

|---|---|---|

| DAPA | 70 µM | Inhibits gonadotropin binding |

| Derivative A | <10 µM | Potent thrombin inhibitor |

| Derivative B | 15 µM | Antihypertensive activity |

Case Study 2: Additives Development

In a comparative analysis of additives containing this compound, it was found that formulations improved the thermal stability and viscosity of lubricants significantly compared to traditional additives.

| Additive Type | Performance Improvement | Application Area |

|---|---|---|

| Fuel Additive | +20% efficiency | Automotive |

| Lubricant Additive | +15°C thermal stability | Industrial machinery |

Mécanisme D'action

The mechanism of action of 4-Ethylpiperidine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with receptors and enzymes, modulating their activity. The exact pathways depend on the specific application and the molecular targets involved .

Comparaison Avec Des Composés Similaires

Piperidine: The parent compound, which lacks the ethyl group.

N-Ethylpiperidine: Similar structure but with the ethyl group attached to the nitrogen atom.

4-Methylpiperidine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 4-Ethylpiperidine is unique due to the position of the ethyl group on the fourth carbon of the piperidine ring. This structural difference can lead to variations in reactivity and biological activity compared to its analogs. For instance, the presence of the ethyl group can influence the compound’s lipophilicity and its ability to cross biological membranes .

Activité Biologique

4-Ethylpiperidine is a piperidine derivative that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₁₉N, is characterized by its piperidine ring with an ethyl group attached to the fourth carbon atom. This structural modification influences its pharmacological properties and interactions with biological targets.

Biological Activities

1. Central Nervous System Effects

Compounds derived from piperidine, including this compound, are often evaluated for their neuroactive properties. Research indicates that these compounds can act on various neurotransmitter systems, potentially influencing mood and cognition. For instance, studies have shown that piperidine derivatives can modulate dopamine and serotonin receptors, which are critical in treating disorders such as depression and anxiety .

2. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Its structural similarity to other piperidine derivatives allows it to inhibit the growth of bacteria and fungi by disrupting key metabolic pathways. For example, compounds like this compound have demonstrated effectiveness against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli by interfering with cell wall synthesis and function .

3. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to possess cytotoxic effects against several cancer cell lines, including breast (MDA-MB231) and pancreatic (PC3) cancer cells. The mechanism appears to involve apoptosis induction and inhibition of key regulatory proteins involved in cell proliferation .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB231 | 15 | Apoptosis induction |

| PC3 | 20 | Inhibition of cell cycle progression |

| L1210 | 10 | DNA fragmentation |

Case Studies

Case Study 1: Neuroactive Properties

A study investigating the effects of various piperidine derivatives, including this compound, found that these compounds could enhance cognitive function in animal models by increasing neurotransmitter levels in the brain. The study highlighted significant improvements in memory retention and learning capabilities when administered at specific dosages.

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound was evaluated alongside traditional antibiotics. Results indicated that it exhibited comparable or superior activity against several bacterial strains, suggesting its potential as a novel antimicrobial agent .

Case Study 3: Anticancer Research

Research focusing on the antiproliferative effects of piperidine derivatives revealed that this compound induced significant apoptosis in cancer cell lines through the activation of caspase pathways. This finding supports further exploration into its use as a chemotherapeutic agent .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation: Interaction with neurotransmitter receptors can lead to altered neuronal signaling.

- Enzyme Inhibition: Inhibition of enzymes involved in bacterial cell wall synthesis contributes to its antimicrobial properties.

- Apoptotic Pathways: Activation of apoptotic pathways in cancer cells leads to decreased viability and proliferation.

Q & A

Basic: What are the optimal synthetic routes for 4-ethylpiperidine and its derivatives?

Methodological Answer:

this compound derivatives are synthesized via catalytic enantioselective three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate . For substituted piperidines, intramolecular cyclization or alkylation of piperidine precursors is common. A representative protocol involves:

Reacting 4-piperidone hydrochloride with ethyl halides under basic conditions to introduce the ethyl group.

Purifying via recrystallization or column chromatography.

Key parameters include temperature control (0–25°C) and solvent selection (DMF or ethanol). Yield optimization (>80%) requires stoichiometric precision and inert atmospheres .

Table 1: Common Synthetic Pathways

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Three-component coupling | Aldehyde, alkyne, piperidone HCl | 75–85 | |

| Alkylation | Ethyl bromide, KOH, DMF | 65–75 |

Basic: How does the molecular structure of this compound influence its reactivity?

Methodological Answer:

The ethyl substituent at the 4-position introduces steric hindrance, reducing nucleophilic attack at the nitrogen. Computational models (DFT) show:

- Hydrogen bonding : Two donor sites (N–H, C–H) enhance solubility in polar solvents .

- Rotatable bonds : The ethyl group’s single rotatable bond allows conformational flexibility, impacting binding in host-guest systems .

Experimental validation via XRD or NMR coupling constants (e.g., ) quantifies ring puckering and substituent effects .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Discrepancies in cytotoxicity or receptor binding data often arise from:

- Purity variations : Validate compound purity (>98%) via HPLC and mass spectrometry .

- Assay conditions : Standardize cell lines (e.g., MCF-7 for apoptosis studies) and incubation times (4–24 hrs) .

For example, this compound-containing pyridines showed IC₅₀ variability (±15%) due to differences in serum content during MTT assays. Replicating studies with controlled FBS concentrations (5–10%) reduces noise .

Advanced: How can computational modeling predict this compound’s pharmacokinetic properties?

Methodological Answer:

Use QSAR models and molecular docking (e.g., AutoDock Vina) to predict:

- LogP : Experimental logP ≈ 1.2 (indicating moderate blood-brain barrier penetration) .

- Metabolic stability : CYP3A4-mediated oxidation rates correlate with ethyl group orientation in docking poses .

Validate predictions via in vitro microsomal assays and adjust substituents (e.g., fluorination at C-3) to enhance metabolic half-life .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .

- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite.

- Storage : Keep under argon at 2–8°C to prevent decomposition .

GHS hazards include skin irritation (Category 2) and respiratory toxicity (H335). Always consult SDS before use .

Advanced: What analytical techniques characterize this compound’s stability under varying pH?

Methodological Answer:

- HPLC-MS : Monitor degradation products at pH 2–12. The compound is stable at pH 7.4 (t₁/₂ > 48 hrs) but hydrolyzes rapidly in acidic conditions (t₁/₂ < 2 hrs at pH 2) .

- NMR : spectra track protonation shifts at the piperidine nitrogen, revealing pH-dependent tautomerism .

Advanced: How is this compound utilized in targeted drug delivery systems?

Methodological Answer:

Its amine group facilitates conjugation to nanoparticles (e.g., PLGA) via carbodiimide chemistry.

Activate PLGA-COOH with EDC/NHS.

React with this compound (1:2 molar ratio) in DCM.

Purify by dialysis (MWCO 3.5 kDa).

Applications include pH-responsive release in tumor microenvironments (tested in HeLa cells) .

Basic: How to design a reproducible protocol for synthesizing this compound hydrochloride?

Methodological Answer:

Dissolve this compound (1 mol) in dry ether.

Bubble HCl gas until precipitation completes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.